3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are five-membered lactams that are present in both natural and synthetic compounds. These compounds have gained significant attention due to their diverse biological activities and their role as intermediates in medicinal and organic chemistry .
Preparation Methods
The synthesis of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one involves several steps. One common method includes the reaction of amino acid esters, amino alcohols, and chiral amines via photooxygenation. This process yields homochiral 5-methylidene-1,5-dihydro-2H-pyrrol-2-one derivatives, which are useful precursors to various bioactive compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids, primary amines, and donor-acceptor cyclopropanes. For example, the reaction of donor-acceptor cyclopropanes with primary amines can lead to the formation of γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . Major products formed from these reactions include di- and trisubstituted pyrrolidin-2-ones, which can be further used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .
Scientific Research Applications
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one has numerous scientific research applications. In chemistry, it serves as a precursor to various bioactive compounds, including alkaloids and unusual amino acids . In biology and medicine, pyrrolidin-2-one derivatives exhibit diverse biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, and antiviral properties . These compounds are also used in the synthesis of selective and effective inhibitors of histone deacetylases, cannabinoid receptors, cyclin-dependent kinases, and other molecular targets .
Mechanism of Action
The mechanism of action of 3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, pyrrolidin-2-one derivatives can inhibit histone deacetylases, leading to changes in gene expression and subsequent biological effects . These compounds may also interact with other molecular targets such as cannabinoid receptors and cyclin-dependent kinases, modulating their activity and resulting in various pharmacological effects .
Comparison with Similar Compounds
3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one can be compared with other similar compounds, such as N-methylpyrrolidin-2-one and other pyrrolidin-2-one derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
Properties
CAS No. |
652966-84-2 |
---|---|
Molecular Formula |
C15H27NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
3-(hexylsulfanylmethylidene)-1-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H27NOS/c1-4-5-6-7-10-18-12-14-8-9-16(15(14)17)11-13(2)3/h12-13H,4-11H2,1-3H3 |
InChI Key |
PFXGIIMXIMCPBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC=C1CCN(C1=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.